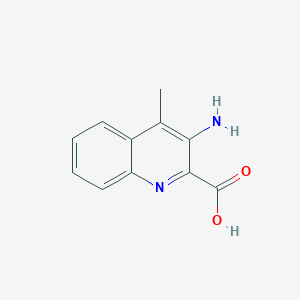

3-Amino-4-methylquinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀N₂O₂. It is a derivative of quinoline, which is known for its versatile applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and ethyl acetoacetate as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Applications

1. Neuroprotective Properties

Research has highlighted the potential of 3-amino-4-methylquinoline-2-carboxylic acid as a neuroprotective agent. It acts as an antagonist at the NMDA receptor complex, specifically targeting the strychnine-insensitive glycine binding site. This mechanism is crucial for its therapeutic effects in neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis . The compound has been shown to mitigate neurotoxic damage resulting from conditions like cerebral ischemia and hypoxia.

Case Study: Neuroprotection in Animal Models

- Study Design : Animal models subjected to induced neurotoxic injury.

- Findings : Administration of this compound resulted in significant reductions in neuronal loss and improved functional outcomes post-injury.

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its derivatives have been evaluated for their efficacy against bacterial strains, showing promising results that warrant further exploration for potential therapeutic applications in treating infections .

Material Science Applications

1. Synthesis of Functional Materials

This compound serves as a precursor for synthesizing various functional materials, including dyes and polymers. The compound's ability to form stable complexes with metals makes it suitable for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs) .

| Application Area | Description | Example Use Case |

|---|---|---|

| Neuroprotection | Antagonist at NMDA receptors | Treatment of neurodegenerative diseases |

| Antimicrobial Activity | Effective against bacterial strains | Potential treatment for infections |

| Material Synthesis | Precursor for dyes and polymers | Used in OLEDs and solar cells |

Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationships (SAR) of this compound derivatives. These investigations aim to optimize the compound's pharmacological properties, enhancing its efficacy while minimizing side effects .

Key Findings from SAR Studies

- Modifications to the amino group and carboxylic acid moiety significantly impact biological activity.

- Certain derivatives exhibited enhanced potency against specific targets, paving the way for drug development.

Mechanism of Action

The mechanism of action of 3-Amino-4-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with DNA replication and transcription processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-2-methylquinoline-4-carboxylic acid

- 2-Amino-4-methylquinoline-3-carboxylic acid

- 4-Amino-3-methylquinoline-2-carboxylic acid

Uniqueness

3-Amino-4-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the amino and carboxylic acid groups allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

3-Amino-4-methylquinoline-2-carboxylic acid (AMQCA) is a heterocyclic compound belonging to the quinoline family, characterized by the presence of an amino group and a carboxylic acid functional group. Its molecular formula is C₁₁H₉N₂O₂, with a molecular weight of approximately 202.21 g/mol. This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial and potential anticancer properties.

- Appearance : Pale-yellow to yellow-brown solid

- Melting Point : 204 °C

- Boiling Point : 379 °C

- Functional Groups : Amino and carboxylic acid

The dual functionality of AMQCA allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Antimicrobial Activity

Research has demonstrated that AMQCA exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

These results indicate that AMQCA could be a promising candidate for developing new antimicrobial agents.

Anticancer Potential

AMQCA's structure suggests potential applications in cancer research. Studies have indicated that it may interact with biological targets involved in cell proliferation and apoptosis. For instance, molecular docking studies have shown that AMQCA can bind to enzymes involved in metabolic pathways critical for cancer cell survival. This interaction could lead to the development of novel anticancer therapies targeting specific metabolic pathways .

The mechanism by which AMQCA exerts its biological effects is still under investigation. Preliminary studies suggest that it may function as an inhibitor of specific enzymes, potentially leading to the modulation of metabolic pathways associated with cancer progression. For example, it has been shown to inhibit human ornithine aminotransferase (hOAT), an enzyme implicated in proline metabolism, which is often upregulated in cancer cells .

Case Studies

- Antimicrobial Efficacy Study

- Cancer Cell Proliferation Inhibition

Synthesis Methods

Several synthesis methods for AMQCA have been documented, emphasizing its accessibility for laboratory and industrial applications:

- Condensation Reactions : Utilizing an amino group and a carboxylic acid precursor.

- Microwave-Assisted Synthesis : Enhancing reaction rates and yields through microwave irradiation.

These methods underscore the feasibility of producing AMQCA for further biological evaluation.

Properties

CAS No. |

65298-48-8 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

3-amino-4-methylquinoline-2-carboxylic acid |

InChI |

InChI=1S/C11H10N2O2/c1-6-7-4-2-3-5-8(7)13-10(9(6)12)11(14)15/h2-5H,12H2,1H3,(H,14,15) |

InChI Key |

VWQVOSJSYJMOCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.